Panaxadiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

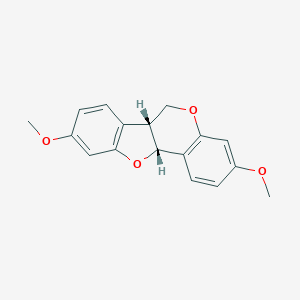

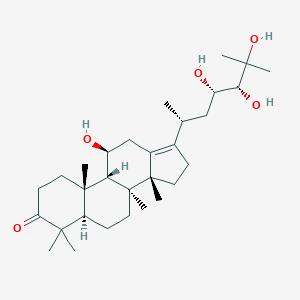

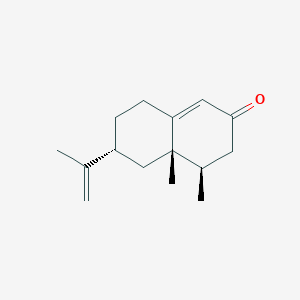

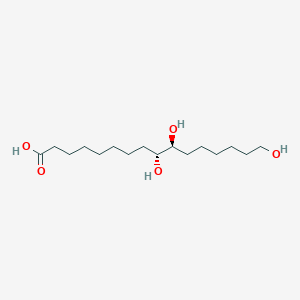

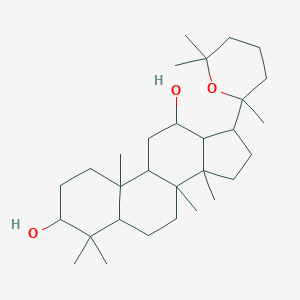

Panaxadiol is a naturally occurring compound derived from the roots of Panax ginseng, a plant widely used in traditional medicine. It belongs to the class of dammarane-type triterpenoids and is known for its various pharmacological properties, including anti-inflammatory, anti-tumor, and neuroprotective effects .

Scientific Research Applications

Panaxadiol has a wide range of scientific research applications across various fields:

Chemistry:

- Used as a precursor for synthesizing various derivatives with potential pharmacological activities .

Biology:

- Studied for its neuroprotective effects against glutamate-induced neurotoxicity in primary cultures of rat cortical cells .

Medicine:

- Investigated for its anti-tumor properties, particularly in enhancing the efficacy of chemotherapy drugs like 5-fluorouracil in colorectal cancer .

- Explored for its hepatoprotective effects in non-alcoholic fatty liver disease (NAFLD) by reducing oxidative stress and inflammation .

Industry:

Mechanism of Action

Panaxadiol exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory: Inhibits the nuclear factor kappa B (NF-κB) pathway, reducing the production of pro-inflammatory cytokines.

Anti-tumor: Induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.

Neuroprotective: Enhances the antioxidant defense system by upregulating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Safety and Hazards

Panaxadiol is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions: Panaxadiol can be synthesized through the hydrolysis of ginsenosides, which are the primary active components in ginseng. The process involves acidic hydrolysis in a solvent, followed by separation and purification using column chromatography . The reaction conditions are mild, making the process suitable for industrial production.

Industrial Production Methods: The industrial production of this compound typically involves using Panax plant extracts as raw materials. The total saponin extract from the plant undergoes acidic hydrolysis, and the resulting product is purified through column chromatography. This method is cost-effective, yields high-purity this compound, and is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Panaxadiol undergoes various chemical reactions, including glycosylation, oxidation, and reduction. Glycosylation of this compound involves the addition of sugar moieties to its hydroxyl groups, which can be achieved under Koenigs–Knorr, Helferich, and ortho-ester reaction conditions .

Common Reagents and Conditions:

Glycosylation: Silver oxide and 4-Å molecular sieves in dichloroethane.

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Glycosylation: this compound 3- and 12-O-β-D-glucopyranosides.

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of this compound with altered functional groups.

Comparison with Similar Compounds

Panaxadiol is often compared with other ginsenosides and triterpenoids derived from Panax ginseng:

Protothis compound: Similar in structure but differs in its glycosylation pattern and biological activities.

Panaxatriol: Another major ginsenoside with distinct pharmacological properties, including anti-aging and cardioprotective effects.

Panaxydol and Panaxynol: Polyacetylene compounds with potent anti-cancer activities.

This compound stands out due to its unique combination of anti-inflammatory, anti-tumor, and neuroprotective effects, making it a valuable compound for various therapeutic applications.

Properties

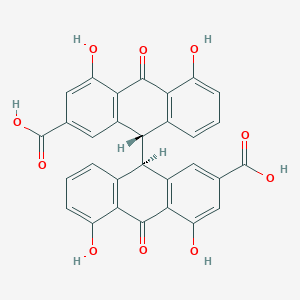

| { "Design of the Synthesis Pathway": "The synthesis pathway of Panaxadiol involves the conversion of a triterpene precursor into Panaxadiol through several reaction steps.", "Starting Materials": [ "Betulinic acid", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethanol", "Acetone", "Chloroform", "Hexane", "Diethyl ether" ], "Reaction": [ "Betulinic acid is reduced to betulin using sodium borohydride in methanol", "Betulin is treated with sodium hydroxide in ethanol to form oleanolic acid", "Oleanolic acid is reacted with hydrochloric acid in acetone to form 3-keto-oleanolic acid", "3-keto-oleanolic acid is converted to 3-keto-panaxadiol using sodium borohydride in methanol", "3-keto-panaxadiol is reduced to panaxadiol using sodium borohydride in methanol", "Panaxadiol is purified using a combination of chloroform, hexane, and diethyl ether" ] } | |

| 19666-76-3 | |

Molecular Formula |

C30H52O3 |

Molecular Weight |

460.7 g/mol |

IUPAC Name |

(8R,10R,14R)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |

InChI |

InChI=1S/C30H52O3/c1-25(2)13-9-14-30(8,33-25)19-10-16-29(7)24(19)20(31)18-22-27(5)15-12-23(32)26(3,4)21(27)11-17-28(22,29)6/h19-24,31-32H,9-18H2,1-8H3/t19?,20?,21?,22?,23?,24?,27-,28+,29+,30+/m0/s1 |

InChI Key |

PVLHOJXLNBFHDX-HBIOBVTHSA-N |

Isomeric SMILES |

C[C@@]1(CCCC(O1)(C)C)C2CC[C@@]3(C2C(CC4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O)C)C)O)C |

SMILES |

CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)O)C)C |

Canonical SMILES |

CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)O)C)C |

melting_point |

250°C |

physical_description |

Solid |

Pictograms |

Irritant |

synonyms |

panaxadiol panaxadiol, (3beta,12beta)-isome |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.